molecular formula C24H19ClN4O6 B2523566 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 895647-21-9

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2523566
CAS No.: 895647-21-9
M. Wt: 494.89
InChI Key: DRCJJCYCOUIBPD-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core, a 1,3-benzodioxole methyl substituent, and an acetamide side chain linked to a 5-chloro-2-methoxyphenyl group. Its synthesis likely involves multi-step reactions, including condensation, alkylation, and amidation, as observed in analogous compounds .

Properties

CAS No.

895647-21-9

Molecular Formula

C24H19ClN4O6

Molecular Weight

494.89

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H19ClN4O6/c1-33-18-7-5-15(25)10-17(18)27-21(30)12-28-22-16(3-2-8-26-22)23(31)29(24(28)32)11-14-4-6-19-20(9-14)35-13-34-19/h2-10H,11-13H2,1H3,(H,27,30)

InChI Key

DRCJJCYCOUIBPD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. It features a unique structural framework that combines various functional groups, which may contribute to its biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H22ClN3O6C_{27}H_{22}ClN_3O_6, with a molecular weight of approximately 500.93 g/mol. The IUPAC name reflects its complex structure, which includes a benzodioxole moiety and a pyrimidine core.

PropertyValue
Molecular FormulaC27H22ClN3O6
Molecular Weight500.93 g/mol
IUPAC NameThis compound

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The structural components suggest potential inhibition of key enzymes involved in metabolic pathways or modulation of receptor activity. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro Studies : Compounds with similar structures have shown antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 31.25 - 62.5 µg/mL for related compounds against E. coli and S. aureus .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25 - 62.5
Escherichia coli31.25 - 62.5
Bacillus subtilis< 50

Anticancer Activity

The compound's potential anticancer properties have also been explored. Studies on derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : Compounds have demonstrated cytostatic effects on pancreatic cancer cell lines such as DAN-G . This suggests that the compound could interfere with cancer cell growth and viability.

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Antibacterial Activity : A study evaluating a series of pyrimidine derivatives indicated significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, one derivative showed a zone of inhibition greater than standard antibiotics .
    CompoundZone of Inhibition (mm)
    Compound A25
    Compound B19
    Standard Drug20
  • Anticancer Research : Another investigation highlighted the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

1. Antitumor Activity
Compounds with similar structural motifs have been investigated for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The inhibition of this enzyme can lead to reduced proliferation of cancer cells. Preliminary studies suggest that this compound may exhibit similar properties.

2. Antimicrobial Activity
Research indicates that derivatives related to this compound show significant antibacterial and antifungal properties. The presence of the benzodioxole moiety is associated with enhanced antimicrobial activity against various pathogens.

3. Receptor Modulation
The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate cell growth and apoptosis. This characteristic opens avenues for exploring its role in targeted therapies.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Key methods include:

  • Nucleophilic Substitution Reactions: Facilitated by the thioacetamide group.
  • Condensation Reactions: Involving the carbonyl groups within the pyrimidine structure.

Case Studies and Research Findings

Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamidePyrimidine core with amino substitutionsAntitumor activity
5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamideBenzo[d][1,3]dioxole moietyAntimicrobial activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamideTetrahydroquinoxaline structureAntibacterial properties

Interaction Studies

Understanding the interaction mechanisms between this compound and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity Source
Target Compound : 2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide Pyrido[2,3-d]pyrimidine 1,3-Benzodioxol-5-ylmethyl; 5-chloro-2-methoxyphenyl acetamide ~529.9* Not explicitly reported (structural inference from analogs) N/A
2-(5-Ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide Pyrido[2,3-d]pyrimidine Ethoxy, methyl; 2-(trifluoromethyl)phenyl acetamide 422.4 Kinase inhibition (inferred from core)
N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodo-phenyl; acetamide ~684.5 MEK inhibitor; anticancer
Example 83 : 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Dimethylamino, fluoro-isopropoxyphenyl; chromenone 571.2 Not specified (boronated intermediate)
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide Acetanilide 2,3-Dimethylphenyl; dichloroacetyl 230.1 Crystallographic analysis

*Calculated based on molecular formula (C₂₄H₂₀ClN₃O₆).

Structural and Functional Insights :

Core Heterocycle Variations: The pyrido[2,3-d]pyrimidine core in the target compound and ’s analog is associated with kinase inhibition, whereas pyrazolo[3,4-d]pyrimidine derivatives () are often intermediates for boron-containing drugs . Pyrido[4,3-d]pyrimidine derivatives () exhibit MEK inhibition, suggesting that minor core modifications significantly alter target specificity .

Substituent Effects :

  • The 1,3-benzodioxole group in the target compound may enhance metabolic stability compared to the ethoxy group in ’s analog, which could increase solubility but reduce half-life .
  • The 5-chloro-2-methoxyphenyl acetamide moiety may improve receptor binding affinity compared to the trifluoromethylphenyl group in , as chloro and methoxy substituents are common in kinase inhibitors .

Synthetic Challenges :

  • Multi-step syntheses for pyrido-pyrimidine derivatives (e.g., ’s protocol) require precise control of reaction conditions to avoid byproducts, particularly in alkylation and amidation steps .

Research Findings and Implications

Biological Activity :

  • Pyrido-pyrimidine analogs (e.g., ’s MEK inhibitor) demonstrate potent anticancer activity by targeting MAPK pathways, suggesting the target compound may share similar mechanisms .
  • Substituents like the 1,3-benzodioxole group could mitigate off-target effects by reducing interactions with cytochrome P450 enzymes, a common issue with trifluoromethyl groups .

Synthetic Optimization :

  • highlights the use of NaHB(OAc)₃ for reductive amination, a method applicable to the target compound’s synthesis but requiring optimization to accommodate bulky substituents .

Unresolved Questions :

  • The exact pharmacokinetic profile and toxicity of the target compound remain uncharacterized, necessitating further in vitro and in vivo studies, as seen for ’s clinical candidates .

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

The compound contains a pyrido[2,3-d]pyrimidine core, a benzodioxole moiety, and a 5-chloro-2-methoxyphenyl acetamide group. The pyrido-pyrimidine core is critical for hydrogen bonding with enzymatic targets, while the benzodioxole group enhances lipophilicity and membrane permeability. The chloro-methoxy substitution on the phenyl ring may improve binding affinity to hydrophobic pockets in target proteins. Structural characterization via NMR and X-ray crystallography is recommended to confirm spatial arrangements .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a pyrido-pyrimidine precursor with a benzodioxole-methyl halide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Acetamide coupling via nucleophilic substitution between the pyrido-pyrimidine intermediate and 5-chloro-2-methoxyphenylamine.
  • Step 3: Purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Q. Which analytical techniques are essential for purity assessment and structural validation?

  • HPLC: To assess purity (>95% recommended for biological assays).
  • NMR (¹H and ¹³C): To confirm substituent positions and integration ratios.
  • Mass Spectrometry (HRMS): For molecular weight validation.
  • FT-IR: To verify functional groups (e.g., C=O stretches at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., IC₅₀ values for kinase inhibition) may arise from variations in assay conditions (e.g., ATP concentration, pH). To address this:

  • Standardize assays: Use consistent enzyme sources (e.g., recombinant human kinases) and buffer systems.
  • Control for solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
  • Validate with orthogonal assays: Compare enzymatic inhibition with cell-based viability assays (e.g., MTT) .

Q. What methodological strategies optimize target interaction studies for this compound?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified proteins.
  • Molecular Dynamics Simulations: Model interactions with the pyrido-pyrimidine core and catalytic lysine residues in kinases.
  • Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive Tracer X) to quantify displacement .

Q. How do structural analogs of this compound compare in terms of pharmacological profiles?

Analog Structural Variation Activity
Fluorinated pyrido-pyrimidineFluorine at C6 positionEnhanced kinase selectivity
Chlorophenyl acetamideChlorine at meta positionImproved metabolic stability
Methoxy-free derivativeRemoval of methoxy groupReduced cytotoxicity in HEK293 cells
SAR studies suggest the benzodioxole and chloro-methoxy groups are essential for balancing potency and toxicity .

Q. What experimental designs mitigate off-target effects in cellular assays?

  • CRISPR Knockout Models: Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines.
  • Proteome-Wide Profiling: Use chemical proteomics (e.g., kinome-wide ATP-site affinity pulldowns) to identify off-target interactions.
  • Dose-Response Curves: Ensure EC₅₀ values align with enzymatic IC₅₀ to confirm on-target effects .

Methodological Recommendations

Q. How should researchers handle stability issues during in vitro assays?

  • Storage: Store lyophilized compound at -80°C under argon.
  • Buffer Compatibility: Avoid phosphate buffers (risk of precipitation); use HEPES (pH 7.4) or Tris-HCl.
  • Light Sensitivity: Protect from UV light due to the benzodioxole moiety .

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-Assisted Synthesis: Reduce reaction time for condensation steps (e.g., 30 min at 120°C vs. 12 hr conventional heating).
  • Flow Chemistry: Optimize coupling reactions in continuous flow reactors for better temperature control.
  • Catalyst Screening: Test Pd/C or Ni catalysts for selective hydrogenation of intermediates .

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